molecular formula C20H26N4O B12264986 N-(3,4-dimethylphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide

N-(3,4-dimethylphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide

Cat. No.: B12264986
M. Wt: 338.4 g/mol
InChI Key: UPWRAYGZZDQMDL-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring, a pyridine moiety, and a dimethylphenyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyridine and dimethylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens (e.g., chlorine, bromine) or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives depending on the substituent introduced.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylethanol
  • p-hydroxyphenylethanol
  • 4-hydroxybenzaldehyde

Uniqueness

N-(3,4-dimethylphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C20H26N4O

Molecular Weight

338.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide

InChI

InChI=1S/C20H26N4O/c1-15-7-8-17(14-16(15)2)22-20(25)24-12-9-18(10-13-24)23(3)19-6-4-5-11-21-19/h4-8,11,14,18H,9-10,12-13H2,1-3H3,(H,22,25)

InChI Key

UPWRAYGZZDQMDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)N(C)C3=CC=CC=N3)C

Origin of Product

United States

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